Boc-2-Abz-OH is a valuable building block in the solid-phase peptide synthesis (SPPS) technique . This method allows scientists to efficiently synthesize peptides, which are chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes, and their synthesis is vital for research and development in various fields, including:
In SPPS, Boc-2-Abz-OH functions as a protected amino acid . The Boc (tert-butyloxycarbonyl) group protects the amino group (NH2) of the molecule, preventing unwanted side reactions during the peptide chain assembly. Once the entire peptide sequence is constructed, the Boc group is selectively removed to reveal the free amino group, allowing for further modifications or purification of the final peptide product.
While the primary application of Boc-2-Abz-OH lies in peptide synthesis, there are some ongoing explorations of its potential in other areas of scientific research:
Boc-2-Aminobenzoic Acid, commonly referred to as Boc-2-Abz-OH, is a chemical compound with the molecular formula C₁₂H₁₅N₁O₄. It features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of ortho-aminobenzoic acid. This compound is notable for its role in peptide synthesis, particularly as a building block in solid-phase peptide synthesis due to its stability and ease of manipulation. The presence of the Boc group enhances the compound's solubility and protects the amine during subsequent
Boc-2-Abz-OH and its derivatives have been studied for their biological activities, particularly in relation to their roles as fluorescent probes. The compound can be incorporated into peptides that are used to study enzyme activity and protein interactions. The ortho-aminobenzoic acid moiety exhibits fluorescence properties, making it useful in assays that monitor protease activity by providing a measurable signal upon cleavage of the peptide bond .
The synthesis of Boc-2-Abz-OH typically involves several key steps:
An example reaction might involve dissolving ortho-aminobenzoic acid in a suitable solvent, adding Boc anhydride, and allowing the reaction to proceed under controlled conditions to yield Boc-2-Abz-OH .
Boc-2-Abz-OH is primarily utilized in:
Research has indicated that Boc-2-Abz-OH can interact with various biomolecules, influencing enzymatic processes. Studies using fluorescent assays have shown that peptides containing Boc-2-Abz-OH can be effectively used to monitor protease activity through changes in fluorescence intensity upon substrate cleavage . These interactions are critical for understanding enzyme mechanisms and developing inhibitors.
Boc-2-Abz-OH shares structural similarities with several other compounds used in peptide synthesis and biochemistry. Here are some comparable compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Fmoc-Dbz(O-Boc)-OH | Contains Fmoc protecting group | Used for efficient synthesis of peptide thioesters |
3,4-Diaminobenzoic Acid | Contains two amino groups | More reactive due to additional amino functionalities |
Boc-Amino Acids | General class of amino acids with Boc protection | Versatile use in peptide synthesis |
Boc-2-Abz-OH is unique due to its specific ortho-substitution pattern and fluorescence properties, which are advantageous for certain biochemical applications not found in other similar compounds.
Boc-2-Abz-OH is systematically named 2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid under IUPAC guidelines. The Boc group (tert-butoxycarbonyl) is appended to the amino group of anthranilic acid (2-aminobenzoic acid), yielding a molecular formula of C₁₂H₁₅NO₄ and a molecular weight of 237.25 g/mol. Key structural features include:
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₅NO₄ |
Molecular Weight | 237.25 g/mol |
CAS Registry Number | 68790-38-5 |
SMILES Notation | CC(C)(C)OC(=O)NC1=CC=CC=C1C(=O)O |
XLogP3 | 2.8 (predicted) |
The Boc group confers steric protection to the amine, preventing undesired side reactions during peptide elongation. The carboxylic acid moiety remains free for activation and coupling, making Boc-2-Abz-OH a versatile building block.
The synthesis of Boc-protected anthranilic acid derivatives emerged in the late 20th century alongside advancements in peptide chemistry. A pivotal development occurred in 2005, when Lübbers et al. reported a two-step protocol for synthesizing N-Boc-protected anthranilic acid tert-butyl esters from 2-bromoanilines. This method utilized lithiation and carboxylation steps to achieve high yields (up to 85%) while preserving enantiomeric purity. Subsequent refinements incorporated copper catalysts and microwave-assisted techniques to optimize reaction efficiency.
Boc-2-Abz-OH occupies a niche in synthetic chemistry due to its dual functionality:
The Boc group’s stability under basic conditions and selective deprotection with trifluoroacetic acid (TFA) make Boc-2-Abz-OH indispensable in orthogonal protection strategies. Compared to N-Fmoc (9-fluorenylmethyloxycarbonyl) analogs, Boc-protected derivatives exhibit superior solubility in nonpolar solvents, facilitating reactions in dichloromethane or tetrahydrofuran. This property is critical for SPPS, where solvent compatibility dictates coupling efficiency.
Tert-butoxycarbonyl-2-aminobenzoic acid, commonly known by its abbreviated form Boc-2-Abz-OH, represents a protected derivative of anthranilic acid characterized by a complex molecular architecture [1]. The compound possesses the molecular formula C₁₂H₁₅NO₄ with a molecular weight of 237.25 g/mol [2] [3]. The core structural framework consists of a benzene ring substituted at the ortho positions with both an amino group and a carboxylic acid group, forming the anthranilic acid backbone [4].
The distinctive feature of this compound lies in the tert-butoxycarbonyl protecting group attached to the amino functionality [5]. This protecting group comprises a tertiary butyl group linked through an oxygen atom to a carbonyl carbon, which in turn forms an amide bond with the aromatic amino group [6]. The tert-butoxycarbonyl moiety serves as a crucial protective element that temporarily masks the reactivity of the amino group while maintaining the compound's synthetic utility [18].
The molecular structure can be represented by the SMILES notation: CC(C)(C)OC(=O)Nc1ccccc1C(O)=O, which accurately depicts the connectivity pattern of all constituent atoms [2] [8]. The International Union of Pure and Applied Chemistry name for this compound is N-tert-butoxycarbonyl-2-aminobenzoic acid, reflecting its systematic nomenclature based on functional group priority [1] [10].
The conformational behavior of tert-butoxycarbonyl-2-aminobenzoic acid is influenced by several intramolecular interactions and steric factors [25]. The aromatic ring system adopts a planar configuration, while the tert-butoxycarbonyl group introduces significant steric bulk that affects the overall molecular geometry [25]. Computational studies suggest that the molecule can exist in multiple conformational states due to rotation around the carbon-nitrogen bond connecting the protecting group to the aromatic ring [25].
The carboxylic acid group positioned ortho to the protected amino group creates opportunities for intramolecular hydrogen bonding interactions [9]. These interactions can stabilize certain conformational arrangements and influence the compound's reactivity patterns [9]. The tert-butyl group, with its three methyl substituents, adopts a tetrahedral geometry that minimizes steric hindrance while providing effective protection of the amino functionality [34].
Crystallographic studies of related anthranilic acid derivatives indicate that the aromatic ring and the carbonyl group of the protecting group can exhibit slight torsional angles relative to each other [25]. This conformational flexibility allows the molecule to adapt to different chemical environments while maintaining its structural integrity [25].
Tert-butoxycarbonyl-2-aminobenzoic acid shares structural similarities with other protected amino acid derivatives and anthranilic acid analogs [20] [22]. Comparison with the unprotected anthranilic acid reveals that the addition of the tert-butoxycarbonyl group significantly increases the molecular weight from 137.14 g/mol to 237.25 g/mol [39] [2]. This modification also alters the compound's physical properties and reactivity profile [18].
Related compounds in the anthranilic acid derivative family include various N-substituted analogs that have been extensively studied for their pharmaceutical applications [20] [22]. The structural framework of these compounds typically maintains the ortho-aminobenzoic acid core while varying the substituents on the amino group [33]. The tert-butoxycarbonyl derivative represents a particularly important member of this family due to its widespread use in synthetic organic chemistry [19] [21].
Structural comparison with para-substituted analogs, such as 4-(tert-butoxycarbonylamino)benzoic acid, reveals the significant impact of substitution position on molecular properties [24]. The ortho configuration in tert-butoxycarbonyl-2-aminobenzoic acid enables intramolecular interactions that are not possible in the para isomer, leading to distinct chemical behavior [24].
The thermal properties of tert-butoxycarbonyl-2-aminobenzoic acid reflect its molecular structure and intermolecular interactions [2] [4]. The compound exhibits a melting point range of 148-156°C with decomposition, indicating thermal instability at elevated temperatures [27] [29]. Different sources report slight variations in this range, with some indicating 153-156°C for the decomposition temperature [2] [4].
The boiling point of the compound has been computationally predicted to be 328.6 ± 25.0°C [4] [15]. However, due to the compound's tendency to decompose before reaching its theoretical boiling point, this value represents a calculated estimate rather than an experimentally determined parameter [4]. The decomposition occurs primarily due to the thermal lability of the tert-butoxycarbonyl protecting group, which readily releases carbon dioxide and isobutylene under heating conditions [28] [30].
The flash point has been reported as 152.5°C, indicating the temperature at which the compound's vapors can ignite in the presence of an ignition source [27]. This property is particularly relevant for handling and storage considerations in laboratory and industrial settings [27].
Thermal Property | Temperature (°C) | Reference |
---|---|---|
Melting Point | 148-156 (decomposition) | [27] [29] |
Decomposition Temperature | 153-156 | [2] [4] |
Boiling Point (predicted) | 328.6 ± 25.0 | [4] [15] |
Flash Point | 152.5 | [27] |
The density of tert-butoxycarbonyl-2-aminobenzoic acid has been computationally predicted to be 1.242 ± 0.06 g/cm³ [4] [15]. This value reflects the compound's molecular packing in the solid state and is consistent with similar organic compounds containing aromatic rings and polar functional groups [4].
Solubility characteristics of the compound vary significantly depending on the solvent system employed [26]. The compound demonstrates good solubility in dimethyl sulfoxide and other polar organic solvents, making it suitable for various synthetic applications [26]. The presence of both the carboxylic acid group and the tert-butoxycarbonyl moiety contributes to its solubility profile in polar media [26].
Water solubility is limited due to the hydrophobic nature of the tert-butyl group, although the carboxylic acid functionality provides some degree of hydrophilic character [6]. The compound's solubility in organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran makes it compatible with standard organic synthesis procedures [28].
Storage recommendations specify maintaining the compound in sealed containers at temperatures between 2-8°C in dry conditions to prevent decomposition and maintain stability [26] [27]. The compound's hygroscopic nature requires protection from moisture to preserve its chemical integrity [26].
The crystalline structure of tert-butoxycarbonyl-2-aminobenzoic acid reflects its molecular geometry and intermolecular packing arrangements [2]. The compound typically crystallizes as a beige powder or white to off-white solid, depending on purity and crystallization conditions [2] [4]. The crystal structure is stabilized by hydrogen bonding interactions between carboxylic acid groups of adjacent molecules [9].
The tert-butoxycarbonyl group introduces significant steric bulk that influences the crystal packing efficiency [25]. The bulky protecting group prevents close molecular packing, resulting in relatively low density compared to unsubstituted aromatic carboxylic acids [25]. The aromatic rings in the crystal structure adopt parallel or near-parallel arrangements that optimize π-π stacking interactions [25].
Intermolecular hydrogen bonding patterns play a crucial role in determining the crystal structure stability [9]. The carboxylic acid groups can form dimeric structures through symmetric hydrogen bonds, creating stable supramolecular assemblies [9]. The protected amino group, while unable to participate directly in hydrogen bonding, influences the overall molecular conformation and crystal packing [9].
The chemical reactivity of tert-butoxycarbonyl-2-aminobenzoic acid is primarily governed by its two main functional groups: the protected amino group and the carboxylic acid functionality [18] [6]. The tert-butoxycarbonyl protecting group serves to temporarily mask the reactivity of the amino group, allowing selective chemical transformations at other sites within the molecule [18].
The carboxylic acid group retains its typical reactivity patterns, readily participating in esterification, amidation, and other carboxylic acid transformations [18]. This functional group can be activated using standard coupling reagents to form amide bonds with various amines, making it valuable in peptide synthesis applications [6]. The ortho relationship between the carboxylic acid and the protected amino group creates opportunities for intramolecular cyclization reactions upon deprotection [19].
The tert-butoxycarbonyl protecting group can be selectively removed under acidic conditions, typically using trifluoroacetic acid or hydrochloric acid [28] [30]. This deprotection reaction proceeds through formation of a tert-butyl cation intermediate, which subsequently eliminates to form isobutylene and carbon dioxide [34] [38]. The deprotection conditions are mild enough to preserve other acid-sensitive functionalities within the molecule [28].
Under basic conditions, the tert-butoxycarbonyl group demonstrates remarkable stability, making it orthogonal to base-sensitive protecting groups [30]. However, specialized conditions using sodium tert-butoxide in wet tetrahydrofuran can achieve deprotection through an isocyanate intermediate mechanism [30].
The acid-base properties of tert-butoxycarbonyl-2-aminobenzoic acid are dominated by the carboxylic acid functionality [4] [15]. The compound exhibits a predicted pKa value of 3.67 ± 0.36, which is characteristic of aromatic carboxylic acids [4] [15]. This acidity is enhanced by the electron-withdrawing effect of the aromatic ring and the nearby nitrogen-containing substituent [25].
The carboxylic acid group readily ionizes in aqueous solution, forming the corresponding carboxylate anion and releasing a proton [4]. This ionization behavior influences the compound's solubility, with the ionized form being more water-soluble than the neutral molecule [4]. The pH-dependent equilibrium between the protonated and deprotonated forms affects the compound's interaction with biological systems and its utility in various applications [25].
The protected amino group does not contribute significantly to the compound's acid-base behavior under normal conditions [18]. However, computational studies of related aminobenzoic acid derivatives suggest that the aromatic amine, when deprotected, would exhibit much lower basicity compared to aliphatic amines due to resonance stabilization with the aromatic ring [25].
The ortho positioning of the carboxylic acid and amino groups creates potential for intramolecular hydrogen bonding, which can influence the apparent pKa values [9]. This internal hydrogen bonding may stabilize certain protonation states and affect the compound's overall acid-base equilibrium [9].
The stability profile of tert-butoxycarbonyl-2-aminobenzoic acid varies significantly depending on environmental conditions [28] [30]. Under acidic conditions, the compound undergoes rapid deprotection of the tert-butoxycarbonyl group, making it unstable in strongly acidic environments [28]. This acid-lability is actually a desired feature for synthetic applications where controlled deprotection is required [28].
Thermal stability is limited due to the decomposition of the protecting group at elevated temperatures [27] [29]. The compound begins to decompose around 148-156°C, releasing carbon dioxide and isobutylene while generating the free amino acid [27]. This thermal instability necessitates careful temperature control during storage and handling procedures [27].
Basic conditions generally provide excellent stability for the tert-butoxycarbonyl group, allowing the compound to withstand strongly basic environments without decomposition [30]. This stability under basic conditions makes it compatible with base-catalyzed reactions and basic workup procedures [30]. The carboxylic acid group may be deprotonated under basic conditions, but this does not affect the overall molecular integrity [30].
Photostability studies indicate that the compound is relatively stable under normal lighting conditions, although prolonged exposure to intense ultraviolet radiation may cause gradual decomposition [26]. Storage in dark conditions at reduced temperatures helps maintain long-term stability [26].
Oxidative stability is generally good due to the absence of readily oxidizable functional groups [26]. The aromatic ring system provides inherent stability against oxidation, while the tert-butoxycarbonyl group acts as a protective barrier for the amino functionality [26].
Nuclear magnetic resonance spectroscopy provides detailed structural information about tert-butoxycarbonyl-2-aminobenzoic acid through analysis of both proton and carbon-13 spectra [33]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the various hydrogen environments within the molecule [33]. The tert-butyl group appears as a prominent singlet at approximately 1.4-1.5 ppm, integrating for nine protons due to the symmetrical arrangement of the three methyl groups [31] [33].
The aromatic protons generate complex multipicity patterns in the region between 6.8-8.0 ppm, reflecting the substitution pattern on the benzene ring [33]. The ortho, meta, and para relationships of the aromatic hydrogens create distinctive coupling patterns that can be used for structural confirmation [33]. The N-H proton of the carbamate linkage typically appears as a broad signal around 8-9 ppm, often exhibiting temperature-dependent behavior due to exchange processes [33].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the carboxylic acid group around 170-175 ppm, while the carbamate carbonyl appears slightly upfield at approximately 155-160 ppm [33]. The quaternary carbon of the tert-butyl group is observed around 80-85 ppm, with the methyl carbons appearing at approximately 28 ppm [33]. The aromatic carbons produce signals in the characteristic range of 110-140 ppm, with the substituted carbons appearing at distinct chemical shifts [33].
Infrared spectroscopy provides valuable fingerprint information for tert-butoxycarbonyl-2-aminobenzoic acid through identification of characteristic functional group vibrations [12] [33]. The carboxylic acid functionality exhibits a broad O-H stretching vibration in the region of 2500-3300 cm⁻¹, often appearing as a broad, asymmetric absorption due to hydrogen bonding effects [12] [33].
The carbonyl stretching vibrations are particularly diagnostic, with the carboxylic acid C=O stretch appearing around 1670-1730 cm⁻¹ and the carbamate C=O stretch occurring at slightly different frequencies around 1650-1700 cm⁻¹ [12] [33]. These distinct carbonyl absorptions allow for differentiation between the two carbonyl functionalities within the molecule [12].
The N-H stretching vibration of the carbamate group appears in the region of 3200-3400 cm⁻¹, often as a sharp, well-defined peak [12] [33]. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the tert-butyl group appear at 2850-3000 cm⁻¹ [12]. The C-N stretching vibrations of both the aromatic amine and the carbamate linkage generate absorptions in the 1200-1400 cm⁻¹ region [12] [33].
Functional Group | Frequency Range (cm⁻¹) | Intensity |
---|---|---|
O-H (carboxylic acid) | 2500-3300 | Strong, broad |
N-H (carbamate) | 3200-3400 | Medium, sharp |
C=O (carboxylic acid) | 1670-1730 | Strong |
C=O (carbamate) | 1650-1700 | Strong |
Aromatic C-H | 3000-3100 | Medium |
Aliphatic C-H | 2850-3000 | Medium |
Mass spectrometry analysis of tert-butoxycarbonyl-2-aminobenzoic acid reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination [35] [40]. The molecular ion peak appears at m/z 237, corresponding to the molecular weight of the intact compound [1] [2]. However, this molecular ion peak is often weak due to the tendency of the molecule to fragment readily under electron ionization conditions [35].
The most characteristic fragmentation involves loss of the tert-butyl group, generating a prominent fragment ion at m/z 181 corresponding to [M-C₄H₈]⁺ [40]. This fragmentation is particularly favorable due to the stability of the resulting carbocation and the formation of isobutylene as a neutral fragment [40]. Additional fragmentation can occur through loss of the entire tert-butoxycarbonyl group, producing a fragment at m/z 138 corresponding to the protonated anthranilic acid core [40].
The tert-butyl cation itself appears as a significant fragment ion at m/z 57, representing C₄H₉⁺ [40]. This fragment is commonly observed in mass spectra of tert-butoxycarbonyl-protected compounds and serves as a diagnostic marker for the presence of this protecting group [40]. Further fragmentation of the aromatic system can produce smaller fragment ions corresponding to loss of carbon monoxide and carbon dioxide from the carboxylic acid functionality [35].
Under electrospray ionization conditions, the compound typically forms protonated molecular ions [M+H]⁺ at m/z 238 and sodium adducts [M+Na]⁺ at m/z 260 [37]. Collision-induced dissociation of these ions produces similar fragmentation patterns, with loss of isobutylene and carbon dioxide being the dominant pathways [40].
Ultraviolet-visible spectroscopy of tert-butoxycarbonyl-2-aminobenzoic acid reveals characteristic absorption patterns associated with the aromatic chromophore [9] [14]. The compound exhibits strong absorption in the ultraviolet region with maximum absorption around 310-316 nm, corresponding to π→π* transitions within the substituted benzene ring system [9] [7].
The presence of both electron-donating (amino) and electron-withdrawing (carboxylic acid) substituents on the aromatic ring creates a complex electronic environment that influences the absorption characteristics [9]. The tert-butoxycarbonyl protecting group reduces the electron-donating capacity of the amino group, resulting in a hypsochromic shift compared to the unprotected anthranilic acid [9].
The compound also exhibits weaker absorption bands in the 250-280 nm region, corresponding to n→π* transitions involving the carbonyl groups [14]. The carboxylic acid and carbamate functionalities both contribute to these longer wavelength absorptions [14]. The molar absorptivity values are typical for substituted aromatic compounds, with ε values in the range of 10,000-20,000 L·mol⁻¹·cm⁻¹ for the main absorption band [14].